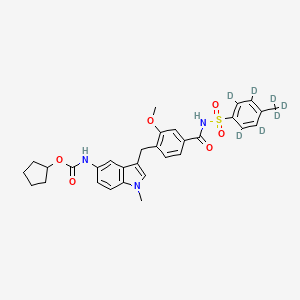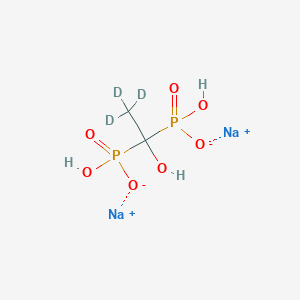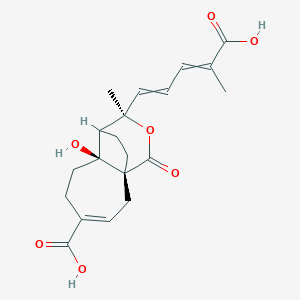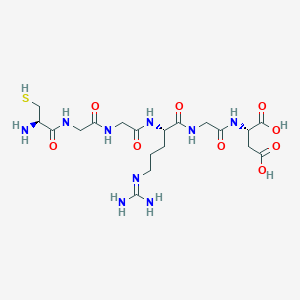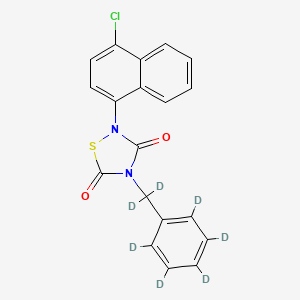
4-Chloro tideglusib-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro tideglusib-d7 is a deuterated derivative of tideglusib, a potent and irreversible small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This compound is primarily used in scientific research to study the effects of GSK-3 inhibition in various biological processes and diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro tideglusib-d7 involves the incorporation of deuterium atoms into the tideglusib molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the deuterated compound. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro tideglusib-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs of this compound.
Applications De Recherche Scientifique
4-Chloro tideglusib-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the effects of deuterium incorporation on chemical reactivity and stability.
Biology: Investigated for its role in modulating GSK-3 activity in cellular and molecular biology studies.
Medicine: Explored for its potential therapeutic effects in diseases such as Alzheimer’s disease, progressive supranuclear palsy, and amyotrophic lateral sclerosis
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
4-Chloro tideglusib-d7 exerts its effects by irreversibly inhibiting glycogen synthase kinase 3 (GSK-3). This inhibition prevents the phosphorylation of downstream targets, leading to alterations in various cellular signaling pathways. The compound’s mechanism of action involves binding to the active site of GSK-3, thereby blocking its activity and modulating processes such as cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tideglusib: The parent compound of 4-Chloro tideglusib-d7, known for its GSK-3 inhibitory activity.
TDZD-8: Another GSK-3 inhibitor with a different chemical structure but similar biological effects.
Lithium: A well-known GSK-3 inhibitor used in the treatment of bipolar disorder.
Uniqueness
This compound is unique due to its deuterium incorporation, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying the effects of GSK-3 inhibition in various research contexts .
Propriétés
Formule moléculaire |
C19H13ClN2O2S |
|---|---|
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
2-(4-chloronaphthalen-1-yl)-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2,4-thiadiazolidine-3,5-dione |
InChI |
InChI=1S/C19H13ClN2O2S/c20-16-10-11-17(15-9-5-4-8-14(15)16)22-18(23)21(19(24)25-22)12-13-6-2-1-3-7-13/h1-11H,12H2/i1D,2D,3D,6D,7D,12D2 |
Clé InChI |
XIJFYOWNKGNDKR-JGVLJANSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=C(C4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,10R)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B12430801.png)
![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)

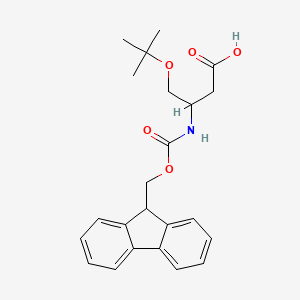
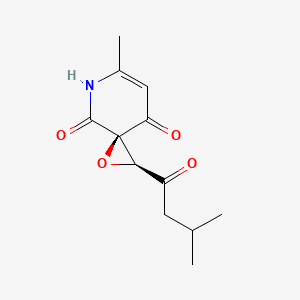
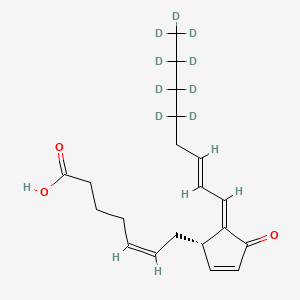
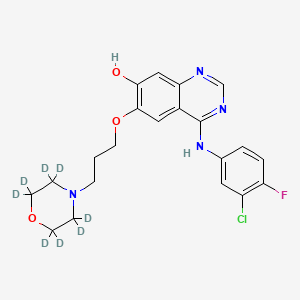
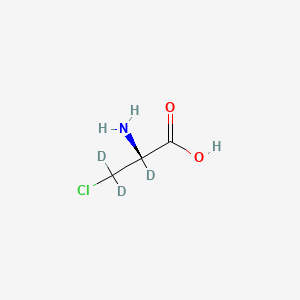
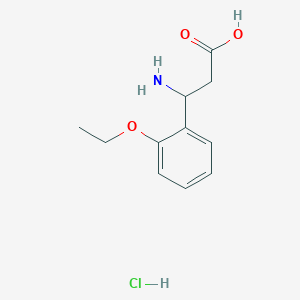
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
